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molecular formula C12H11NO2 B1294812 Ethyl 6-quinolinecarboxylate CAS No. 73987-38-9

Ethyl 6-quinolinecarboxylate

Cat. No. B1294812
M. Wt: 201.22 g/mol
InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

257 mg (1.1 mmol) of nickel chloride hexahydrate and then 770 mg (20.3 mmol) of sodium borohydride were added to a mixture of 1.00 g (5.0 mmol) of ethyl quinoline-6-carboxylate and 15 ml of methanol under cooling with ice, and they were stirred at room temperature for 20 minutes. Methanol was evaporated, and the residue was purified by the silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
257 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1>O.O.O.O.O.O.[Ni](Cl)Cl.CO>[NH:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1 |f:0.1,3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)OCC
Name
nickel chloride hexahydrate
Quantity
257 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by the silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1CCCC2=CC(=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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